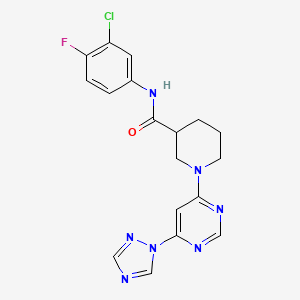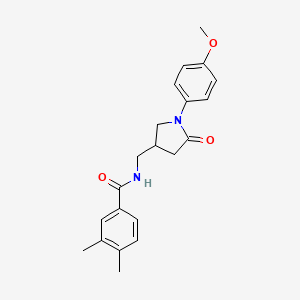![molecular formula C13H21NO7S B2579749 2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid CAS No. 1823823-15-9](/img/structure/B2579749.png)
2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid , often referred to as a rigid linker for PROTAC® development , plays a crucial role in targeted protein degradation. It serves as a bridge between the protein of interest and the E3 ubiquitin ligase, facilitating the degradation of specific proteins within cells. The compound’s unique structure allows for precise control over protein levels, making it a valuable tool in drug discovery and therapeutic development .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the tert-butoxycarbonyl (Boc) protecting group, spirocyclization, and subsequent functionalization. Researchers have developed efficient synthetic routes to access this linker, ensuring its availability for various applications .
Molecular Structure Analysis
The molecular formula of This compound is C₁₉H₂₅NO₅ , with a molecular weight of approximately 347.41 g/mol . Its spirocyclic scaffold provides rigidity, which impacts the orientation of the protein degrader and influences ternary complex formation .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including amide formation, esterification, and peptide coupling. Its functional groups allow for versatile modifications, enabling the design of customized protein degraders for specific targets .
Mechanism of Action
The mechanism of action involves the recruitment of the E3 ubiquitin ligase to the target protein via the linker. Once bound, the E3 ligase ubiquitinates the protein, marking it for proteasomal degradation. This process selectively reduces the protein’s abundance, impacting cellular pathways and potentially treating diseases .
Future Directions
Researchers continue to explore the potential of rigid linkers like this one in PROTAC-based therapies. Optimization of drug-like properties, enhanced selectivity, and improved pharmacokinetics are areas of active investigation. Collaborations between academia and industry will drive advancements in targeted protein degradation .
properties
IUPAC Name |
2-[[(8R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octan-8-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO7S/c1-12(2,3)21-11(17)14-6-13(7-14)8-22(18,19)5-9(13)20-4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWXKVYMAAJSKY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)C[C@@H]2OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B2579666.png)
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2579671.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2579673.png)





![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2579682.png)
![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2579683.png)

![N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B2579686.png)
![2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2579689.png)